molecular formula C12H10N2O4S B181937 2-Nitro-N-phenylbenzenesulfonamide CAS No. 5454-97-7

2-Nitro-N-phenylbenzenesulfonamide

Cat. No. B181937
CAS RN: 5454-97-7
M. Wt: 278.29 g/mol
InChI Key: MLPVALKIJBKOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-N-phenylbenzenesulfonamide is a chemical compound with the molecular formula C12H10N2O4S . The molecule is twisted at the S—N bond, the C—N—S—C torsion angle being −72.83 (15)° . The dihedral angle between the benzene rings is 59.55 (7)° .


Molecular Structure Analysis

In the molecular structure of 2-Nitro-N-phenylbenzenesulfonamide, the conformation of the N—H bond in the –SO2—NH– fragment is syn to the ortho-nitro group in the sulfonylbenzene ring . The molecule is twisted at the S—N bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Nitro-N-phenylbenzenesulfonamide include a molecular weight of 278.29 g/mol . The compound has a topological polar surface area of 100 Ų . The exact mass and monoisotopic mass are 278.03612798 g/mol .

Scientific Research Applications

Versatility in Preparation of Secondary Amines

2-Nitrobenzenesulfonamides, including 2-Nitro-N-phenylbenzenesulfonamide, are utilized for the smooth alkylation of primary amines, yielding N-alkylated sulfonamides. These compounds can then be converted into secondary amines, showcasing their versatility in amine synthesis (Fukuyama et al., 1995).

Conformational Studies and Structural Properties

Research has explored the conformational properties of 2-nitrobenzenesulfonamide (2-NBSA) in both gas and crystalline phases. Studies include examining its molecular structure and the impact of substituents like CH3 and NO2 on its conformational characteristics (Giricheva et al., 2011).

Chemoselective Aromatic Substitution

A novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide to synthesize derivatives, such as N-(4-halo-2-nitrophenyl)benzenesulfonamide, demonstrates the compound's use in chemoselective aromatic substitution. This method shows high functional group compatibility and practicality (Xiao Yu et al., 2022).

Application in Synthesis of Benzothiadiazines and Benzimidazoles

2-Nitro-N-phenylbenzenesulfonamide is used in a tandem reduction, ammonolysis, condensation, and deamination reaction to synthesize benzothiadiazines and 1-(phenylsulfonyl)-1H-benzimidazoles. This method features good functional group tolerance and employs SnCl2/i-PrOH as the reaction reagent (Xiao Yu et al., 2022).

Computational Studies on Related Sulfonamide Molecules

Computational studies have been conducted on related sulfonamide molecules, providing insights into their structural and electronic properties. This research helps in understanding the molecular interactions and stability of these compounds (Murthy et al., 2018).

Safety And Hazards

Specific safety and hazard information for 2-Nitro-N-phenylbenzenesulfonamide is not provided in the available resources. For detailed safety information, it is recommended to refer to the material safety data sheet (MSDS) of the compound .

properties

IUPAC Name

2-nitro-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c15-14(16)11-8-4-5-9-12(11)19(17,18)13-10-6-2-1-3-7-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPVALKIJBKOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281898
Record name 2-Nitro-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-N-phenylbenzenesulfonamide

CAS RN

5454-97-7
Record name 5454-97-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23391
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Nitro-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitro-N-phenylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-Nitro-N-phenylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
2-Nitro-N-phenylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
2-Nitro-N-phenylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
2-Nitro-N-phenylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
2-Nitro-N-phenylbenzenesulfonamide

Citations

For This Compound
9
Citations
U Chaithanya, S Foro, BT Gowda - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
In the title compound, C12H10N2O4S, the conformation of the N—H bond in the –SO2—NH– fragment is syn to the ortho-nitro group in the sulfonylbenzene ring. The molecule is …
Number of citations: 11 scripts.iucr.org
X Yu, Z Ma, W Zhu, H Liu, Z Zhang, Y Liu… - The Journal of …, 2022 - ACS Publications
… of a cascade reaction which uses nitrile and 2-nitro-N-phenylbenzenesulfonamide or N-(2-… Herein, we report the use of nitriles and 2-nitro-N-phenylbenzenesulfonamide as coupling …
Number of citations: 4 pubs.acs.org
C Bon, PB Arimondo, L Halby - ChemistryOpen, 2021 - Wiley Online Library
… the most robust conditions for the reaction, unfavourable substrates were selected: the cinnamyl acetate 1 a, as a deactivated electrophile, and 2-nitro-N-phenylbenzenesulfonamide 2 a…
S Firoozi, M Hosseini-Sarvari - The Journal of Organic Chemistry, 2021 - ACS Publications
It has been found that the final products of the reaction of sulfonyl chlorides and tertiary amines in the presence of cadmium sulfide nanoparticles under visible light irradiation are highly …
Number of citations: 18 pubs.acs.org
K Kikushima, A Morita, EE Elboray, T Bae… - …, 2022 - thieme-connect.com
Trimethoxyphenyliodonium(III) acetate [TMP-iodonium(III) acetate] functions as an efficient arylation reagent for N,O-protected hydroxylamines, generating aniline derivatives in the …
Number of citations: 4 www.thieme-connect.com
VA Rassadin, AA Tomashevskiy, VV Sokolov, A Ringe… - 2009 - Wiley Online Library
N‐(2,3‐Dibromopropyl)‐ and N‐(3,4‐dibromobutyl)(methoxycarbonyl)methanesulfanilides upon treatment with potassium carbonate in DMF furnish methyl 3‐aryl‐2,2‐dioxo‐2‐thia‐3‐…
K Urushibara, T Yamada, A Yokoyama… - The Journal of …, 2020 - ACS Publications
We designed and synthesized aromatic polyamides with a diphenylacetylene backbone, α-DPA and β-DPA, bearing (S)-α- and (S)-β-methyl-substituted triethyleneglycol (TEG) side …
Number of citations: 11 pubs.acs.org
B Denoo - 2019 - biblio.ugent.be
The main subjects of this work can be divided into two parts which in total contain 5 experimental, 2 theoretical and 2 concluding chapters. The first part focusses on interdisciplinary …
Number of citations: 2 biblio.ugent.be
HH Jung - 2012 - search.proquest.com
Gold complexes catalyze the cyclyzation of homopropargylic ethers to prepare saturated hetercyclic ketones through a sequence of alkyne hydration, alkoxy elimination, and …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.